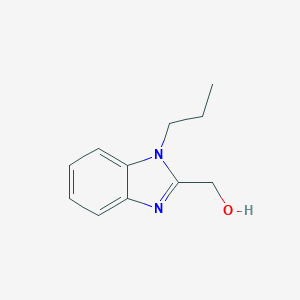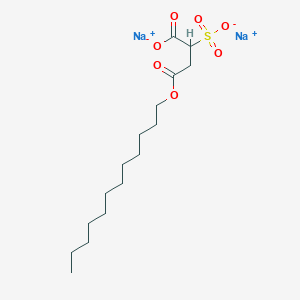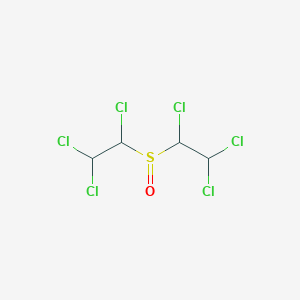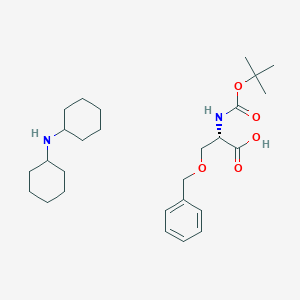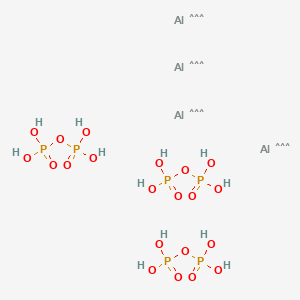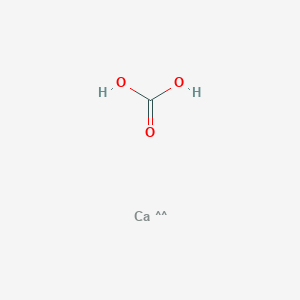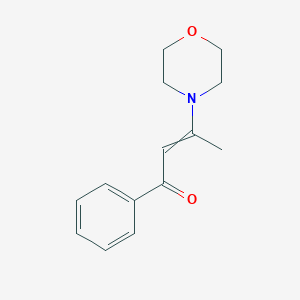
1,3-Dimethylpteridine-2,4-dione
説明
1,3-Dimethylpteridine-2,4-dione, also known as 1,3-Dimethyl-2,4(1H,3H)-pteridinedione, is a chemical compound with the molecular formula C8H8N4O2 . It has an average mass of 192.175 Da and a monoisotopic mass of 192.064728 Da .
Synthesis Analysis
The synthesis of compounds similar to 1,3-Dimethylpteridine-2,4-dione, such as thiazolidin-2,4-dione derivatives, has been reported in the literature . These compounds were synthesized using various techniques, including physiochemical parameters and spectral techniques . Another study reported the synthesis of new compounds containing two or three biologically active imidazolidine-2,4-dione and thiazolidine-2,4-dione cores .Molecular Structure Analysis
The molecular structure of 1,3-Dimethylpteridine-2,4-dione consists of a pteridine ring, which is a bicyclic compound made up of pyrimidine and pyrazine rings .科学的研究の応用
Photooxidation Mechanism : Heckel and Pfleiderer (1986) investigated the photooxidation mechanism of a closely related compound, 5,6-Dihydro-1,3-dimethyl-6-thioxopteridine-2,4(1H,3H)-dione. Their study focused on the reaction products formed in different pH conditions, revealing complex photooxidation processes (Heckel & Pfleiderer, 1986).
Tandem Cyclization : Gulevskaya et al. (2010) described a novel tandem cyclization involving 6,7-Dialkynyl-1,3-dimethylpteridine-2,4(1H,3H)-diones. This process includes a 1,3-dipolar cycloaddition of an azide ion to a carbon–carbon triple bond, followed by an intramolecular nucleophilic addition, forming complex pyrido-pyrazine derivatives (Gulevskaya et al., 2010).
Synthesis from Diaminomaleonitrile : Tsuzuki and Tada (1986) synthesized various pteridine derivatives, including 1,3-Dimethylpteridine-2,4-dione, from diaminomaleonitrile. Their method demonstrates the versatility of this compound in chemical synthesis (Tsuzuki & Tada, 1986).
Crystal Structure Analysis : A study by Hueso-Ureña et al. (1999) on the crystal structure of a copper(II) complex with 1,3-Dimethylpteridine-2,4(1H,3H)-dione shows its potential in coordination chemistry and crystallography (Hueso-Ureña et al., 1999).
Stimulus-Responsive Fluorescent Properties : Lei et al. (2016) investigated D-π-A 1,4-dihydropyridine derivatives, showcasing their stimulus-responsive fluorescent properties in solid state. This study highlights potential applications in material sciences and bio-imaging (Lei et al., 2016).
将来の方向性
The future directions for research on 1,3-Dimethylpteridine-2,4-dione and similar compounds could involve further exploration of their synthesis, biological activities, and potential applications. For instance, a study reported the synthesis of new compounds containing two or three biologically active imidazolidine-2,4-dione and thiazolidine-2,4-dione cores, suggesting potential future directions for research .
特性
IUPAC Name |
1,3-dimethylpteridine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-11-6-5(9-3-4-10-6)7(13)12(2)8(11)14/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXZVISHHDYBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CN=C2C(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158457 | |
| Record name | 2,4(1H,3H)-Pteridinedione, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethylpteridine-2,4-dione | |
CAS RN |
13401-18-8 | |
| Record name | 2,4(1H,3H)-Pteridinedione, 1,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013401188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethyllumazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pteridinedione, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethyl-2,4(1H,3H)-pteridinedione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4VER94HXE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



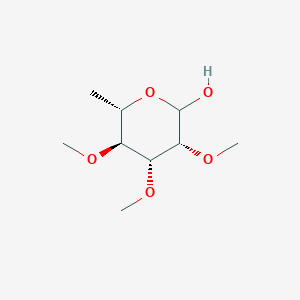
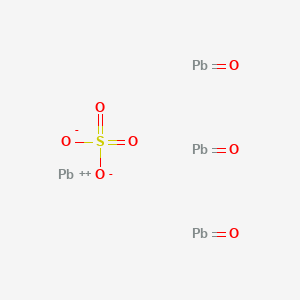
![Succinic acid, [1,4-14C]](/img/structure/B88980.png)
